sodium;5-methyl-1H-pyridin-2-one
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Overview
Description
Sodium;5-methyl-1H-pyridin-2-one is a chemical compound with the molecular formula C6H8NNaO. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-methyl-1H-pyridin-2-one typically involves the reaction of 5-methyl-1H-pyridin-2-one with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the pyridinone, forming the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridine derivatives .
Scientific Research Applications
Sodium;5-methyl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium;5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological activities .
Comparison with Similar Compounds
Sodium;5-methyl-1H-pyridin-2-one can be compared with other pyridine derivatives such as:
- 2-Hydroxy-5-methylpyridine
- 5-Methyl-2-pyridone
- 5-Methyl-2-pyridinol
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its sodium salt form, which can influence its solubility and reactivity .
Properties
IUPAC Name |
sodium;5-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.Na/c1-5-2-3-6(8)7-4-5;/h2-4H,1H3,(H,7,8);/q;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQLXJPKMZPJPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NNaO+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-73-6 |
Source
|
Record name | NSC100149 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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